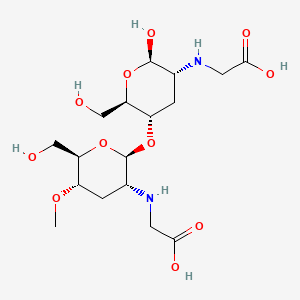
rel-(3R,5S)-1-(Methyl-d3)-2-oxo-5-(3-pyridinyl)-3-pyrrolidinyl ss-D-Glucopyranosiduronic Acid; rac-trans-3'-(Hydroxycotinine-d3)-O-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide (mixture of diastereomers): is a stable isotope-labeled metabolite of nicotine. It is a compound of interest in various fields of scientific research, particularly in the study of nicotine metabolism and its effects on the human body. The compound has a molecular formula of C16H17D3N2O8 and a molecular weight of 371.36 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide involves multiple steps, starting from nicotine. The process typically includes the hydroxylation of cotinine followed by glucuronidation. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired diastereomers .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized laboratories equipped with the necessary facilities for handling stable isotopes and conducting complex organic syntheses. The production process is designed to ensure high purity and yield of the final product, which is essential for its use in research applications .
Analyse Chemischer Reaktionen
Types of Reactions: rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction could produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide is widely used in scientific research due to its stable isotope labeling and relevance to nicotine metabolism. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of nicotine metabolites.
Biology: Employed in studies investigating the metabolic pathways of nicotine and its effects on biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of nicotine in the human body.
Industry: Applied in the development of smoking cessation aids and the evaluation of tobacco product safety.
Wirkmechanismus
The mechanism of action of rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide involves its role as a metabolite of nicotine. It is formed through the hydroxylation of cotinine followed by glucuronidation. The compound interacts with various enzymes and receptors in the body, influencing the metabolic pathways of nicotine. The molecular targets and pathways involved include cytochrome P450 enzymes and glucuronosyltransferases, which play crucial roles in the biotransformation of nicotine .
Vergleich Mit ähnlichen Verbindungen
rac-trans-3’-Hydroxy Cotinine: A non-deuterated form of the compound.
Cotinine: A primary metabolite of nicotine.
Nicotine: The parent compound from which rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide is derived.
Uniqueness: rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The deuterium atoms in the compound provide a distinct advantage in mass spectrometry, allowing for precise quantification and analysis of nicotine metabolism .
Eigenschaften
Molekularformel |
C16H20N2O8 |
|---|---|
Molekulargewicht |
371.36 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O8/c1-18-8(7-3-2-4-17-6-7)5-9(14(18)22)25-16-12(21)10(19)11(20)13(26-16)15(23)24/h2-4,6,8-13,16,19-21H,5H2,1H3,(H,23,24)/t8-,9+,10-,11-,12+,13-,16+/m0/s1/i1D3 |
InChI-Schlüssel |
WALNNKZUGHYSCT-XPPCHLSYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1[C@@H](C[C@H](C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CN=CC=C3 |
Kanonische SMILES |
CN1C(CC(C1=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
![(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)

![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
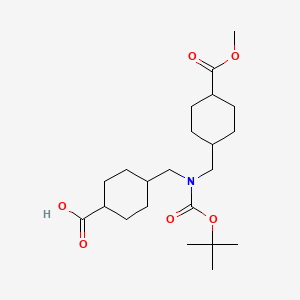
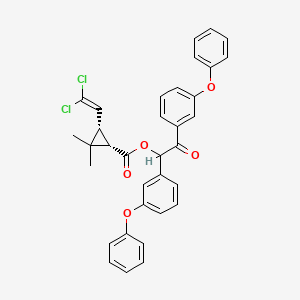
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13853870.png)
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate](/img/structure/B13853887.png)
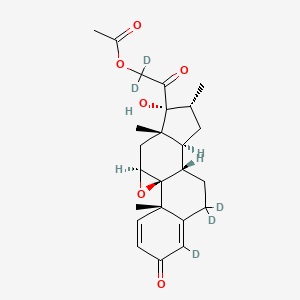

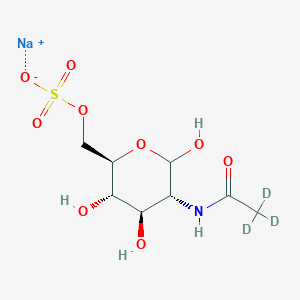
![4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-(3-fluoro-4-(methylcarbamoyl)phenyl)-N-methylbenzamide](/img/structure/B13853914.png)
